molecular formula C11H13N3O2 B3354850 Carbamic acid, (4,6-dimethyl-1H-benzimidazol-2-yl)-, methyl ester CAS No. 61283-02-1

Carbamic acid, (4,6-dimethyl-1H-benzimidazol-2-yl)-, methyl ester

Cat. No.: B3354850
CAS No.: 61283-02-1
M. Wt: 219.24 g/mol
InChI Key: QRHFZXOOYIFLJQ-UHFFFAOYSA-N
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Description

Carbamic acid, (4,6-dimethyl-1H-benzimidazol-2-yl)-, methyl ester is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzimidazole ring substituted with two methyl groups at positions 4 and 6, and a carbamic acid ester functional group at position 2. Its molecular formula is C11H12N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, (4,6-dimethyl-1H-benzimidazol-2-yl)-, methyl ester typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Methylation: The methyl groups are introduced at positions 4 and 6 through alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Carbamate Formation: The final step involves the reaction of the 2-amino group of the benzimidazole with methyl chloroformate to form the carbamic acid ester.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

    Substitution: The methyl groups and the carbamate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzimidazole compounds.

Scientific Research Applications

Carbamic acid, (4,6-dimethyl-1H-benzimidazol-2-yl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to bioactive benzimidazole derivatives.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of carbamic acid, (4,6-dimethyl-1H-benzimidazol-2-yl)-, methyl ester involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The carbamate group may also participate in covalent bonding with target proteins, affecting their function.

Comparison with Similar Compounds

    Carbamic acid, (4,6-dimethyl-1H-benzimidazol-2-yl)-, ethyl ester: Similar structure but with an ethyl group instead of a methyl group.

    Carbamic acid, (4,6-dimethyl-1H-benzimidazol-2-yl)-, propyl ester: Similar structure with a propyl group.

    Carbamic acid, (4,6-dimethyl-1H-benzimidazol-2-yl)-, butyl ester: Similar structure with a butyl group.

Uniqueness: The methyl ester variant is unique due to its specific ester group, which can influence its reactivity and interaction with biological targets. Its smaller size compared to longer alkyl chain esters may also affect its solubility and bioavailability.

This detailed overview provides a comprehensive understanding of carbamic acid, (4,6-dimethyl-1H-benzimidazol-2-yl)-, methyl ester, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl N-(4,6-dimethyl-1H-benzimidazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-6-4-7(2)9-8(5-6)12-10(13-9)14-11(15)16-3/h4-5H,1-3H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHFZXOOYIFLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=N2)NC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10484615
Record name Carbamic acid, (4,6-dimethyl-1H-benzimidazol-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61283-02-1
Record name Carbamic acid, (4,6-dimethyl-1H-benzimidazol-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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